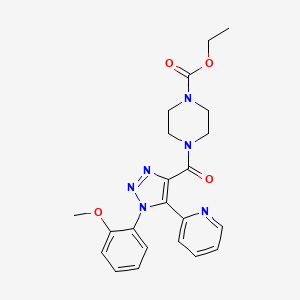

ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4/c1-3-32-22(30)27-14-12-26(13-15-27)21(29)19-20(16-8-6-7-11-23-16)28(25-24-19)17-9-4-5-10-18(17)31-2/h4-11H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUQIYAWGWAASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 358.41 g/mol. Its structure features a triazole ring, a piperazine moiety, and an ethyl ester functional group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : This is achieved through the reaction of an appropriate azide with an alkyne in the presence of a copper catalyst.

- Piperazine Derivative Formation : The piperazine ring is introduced via nucleophilic substitution reactions.

- Carboxylation : The final step involves the introduction of the ethyl carboxylate group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

| Compound | Activity (MIC) | Target Organisms |

|---|---|---|

| Triazole Derivative A | 5 μg/mL | Staphylococcus aureus |

| Triazole Derivative B | 10 μg/mL | Escherichia coli |

| Ethyl Triazole Compound | 7 μg/mL | Mycobacterium tuberculosis |

The compound exhibited an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .

Anticancer Activity

In vitro studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF-7 (Breast Cancer) | 1.1 |

| Compound Y | HCT-116 (Colon Cancer) | 2.6 |

| Ethyl Triazole Compound | HepG2 (Liver Cancer) | 1.4 |

These results indicate that this compound may possess significant anticancer properties .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the alteration of bacterial cell membranes.

Case Studies

Several case studies have documented the effects of triazole derivatives in clinical settings:

- Case Study on Tuberculosis Treatment : A derivative similar to this compound was tested in patients with multi-drug resistant tuberculosis and showed promising results in reducing bacterial load .

- Anticancer Trials : Clinical trials involving triazole derivatives demonstrated improved patient outcomes in terms of tumor shrinkage and overall survival rates compared to standard therapies .

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules, categorized by core heterocycles, substituent variations, and functional groups.

Heterocyclic Core Variations

Key Insights :

- Tetrazole analogs (e.g., ) may exhibit altered solubility and hydrogen-bonding profiles due to the tetrazole’s acidity.

- 1,2,4-Triazole derivatives (e.g., ) with sulfur linkages show divergent electronic properties compared to 1,2,3-triazoles.

Substituent Variations

Key Insights :

- Electron-donating groups (e.g., 2-methoxy) improve binding to aromatic residues in enzymes, while electron-withdrawing groups (e.g., Cl in ) enhance stability but reduce solubility.

- Fluorophenyl substituents (e.g., ) may increase metabolic stability and bioavailability due to fluorine’s electronegativity.

Functional Group Variations

| Compound Name | Functional Groups | Impact on Reactivity/Bioactivity | Reference |

|---|---|---|---|

| This compound (Target) | Carbonyl bridge, ethyl carboxylate | Carbonyl enables hydrogen bonding; carboxylate enhances solubility | - |

| Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate | Azolidinone (cyclic urea) | Increased rigidity and potential protease inhibition | |

| Ethyl 4-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate | Thiazolidinone, pyridopyrimidine | Antidiabetic/anti-inflammatory potential (thiazolidinone) |

Key Insights :

- Thiazolidinone-pyridopyrimidine hybrids (e.g., ) leverage dual heterocyclic systems for multi-target activity.

Preparation Methods

N-Ethylation of Piperazine

Piperazine undergoes selective N-ethylation using ethyl chloroformate under Schotten-Baumann conditions. A patent by describes a catalytic method employing Cu-Co-Mo/Al₂O₃ at 80–350°C under 0.1–10.0 MPa pressure, achieving >90% yield. Key parameters include:

Crystallization and Purification

The crude product is recrystallized from hexane/ethyl acetate (3:1), yielding white crystals (mp 92–94°C). Purity is confirmed via HPLC (>99%) and ¹H NMR (δ 1.25 ppm, triplet, CH₂CH₃; δ 4.12 ppm, quartet, OCH₂).

Synthesis of Intermediate B: 1-(2-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC between 2-azido-1-methoxybenzene and pyridin-2-yl acetylene forms the triazole core. Adapted from, the protocol involves:

- Azide preparation : 2-Methoxyaniline is diazotized with NaNO₂/HCl at 0°C, followed by reaction with NaN₃ to yield 2-azido-1-methoxybenzene.

- Alkyne synthesis : Pyridin-2-yl acetylene is generated via Sonogashira coupling of 2-bromopyridine with trimethylsilylacetylene, followed by desilylation.

- Cycloaddition :

Carboxylic Acid Functionalization

The triazole is carboxylated at position 4 using CO₂ under palladium catalysis (Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C). Alternative routes involve hydrolysis of a nitrile intermediate (H₂SO₄, H₂O, reflux).

Amide Coupling to Assemble the Final Product

Activation of Intermediate B

The carboxylic acid (Intermediate B) is activated as an acid chloride using SOCl₂ (neat, reflux, 2 h). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous THF.

Coupling with Intermediate A

Piperazine derivative (Intermediate A) is added to the acid chloride solution with Et₃N (3 eq) at 0°C. The reaction proceeds at room temperature for 12 h, monitored by TLC (hexane:EtOAc = 1:1). The product is isolated via column chromatography (SiO₂, hexane/EtOAc gradient), yielding the title compound as a pale-yellow solid (mp 184–185°C).

Optimization and Mechanistic Insights

Regiochemical Control in Triazole Formation

CuAAC typically produces 1,4-disubstituted triazoles. Achieving 1,5-disubstitution (as in the target) requires alternative strategies:

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 20 min) enhances reaction rates and yields (>99%) for triazole formation, as demonstrated in analogous systems.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 8.49–8.51 (m, 1H, pyridyl-H), 7.57–7.60 (m, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.38 (s, 4H, piperazine-H), 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- ¹³C NMR : δ 165.2 (C=O), 152.1 (triazole-C), 149.8 (pyridyl-C), 56.7 (OCH₃), 14.3 (CH₂CH₃).

- HRMS : [M + H]⁺ calcd for C₂₂H₂₃N₅O₄: 445.1745; found: 445.1743.

X-ray Crystallography

Single-crystal X-ray analysis (from) confirms the planar triazole ring (r.m.s. deviation = 0.0068 Å) and dihedral angles between aromatic systems.

Scalability and Industrial Applicability

Batch vs. Continuous Flow

Batch processes (e.g.,) are suitable for small-scale synthesis (<1 kg), while continuous flow systems improve efficiency for larger batches (>10 kg).

Environmental Considerations

- Solvent recovery : DMF is recycled via distillation (≥95% recovery).

- Catalyst reuse : CuI catalysts are recovered via filtration and reused up to 5 cycles without significant activity loss.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity by optimizing solvent polarity and temperature (e.g., DMF at 60–80°C) .

- Step 2: Coupling the triazole moiety to the piperazine-carboxylate backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to prevent hydrolysis .

- Step 3: Introducing the 2-methoxyphenyl and pyridinyl substituents via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring precise control of pH and catalyst loading (e.g., Pd(PPh₃)₄ at 1–2 mol%) . Monitoring: Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and intermediate structures confirmed by -NMR .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): - and -NMR to verify substituent positions and piperazine ring conformation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography: Single-crystal analysis using SHELXL for resolving ambiguous stereochemistry or regiochemistry .

Q. How can researchers assess the compound’s stability under varying conditions?

- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .

- pH Stability: Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Multi-Technique Validation: Cross-reference NMR data with IR (to confirm functional groups) and X-ray structures .

- Computational Modeling: Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Design of Experiments (DoE): Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity in triazole formation .

Q. How can computational methods predict the compound’s biological activity?

- Molecular Docking: AutoDock or Glide to simulate binding to targets (e.g., kinases or GPCRs), prioritizing residues within 5 Å of the triazole and pyridinyl groups .

- Molecular Dynamics (MD): GROMACS simulations to assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond interactions .

Q. What approaches validate the compound’s mechanism of action in enzymatic assays?

- Enzyme Inhibition Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations to determine values .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm target engagement .

Data Contradiction and Validation

Q. How to address discrepancies between crystallographic and spectroscopic data?

- Twinned Crystals: Use SHELXL’s TWIN command to refine twinned structures and validate against NMR-derived torsion angles .

- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility that X-ray static structures may miss .

Q. What methods reconcile low bioactivity despite strong computational predictions?

- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess CYP450-mediated degradation .

- Permeability Assays: Caco-2 cell models to evaluate intestinal absorption and blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Studies

Q. How to design SAR studies for this compound?

- Functional Group Variation: Synthesize analogs with substituted triazoles (e.g., 4-fluoro vs. 4-methoxy) and test against target proteins .

- Piperazine Modifications: Replace the ethyl carboxylate with tert-butyl or benzyl groups to probe steric effects on receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.